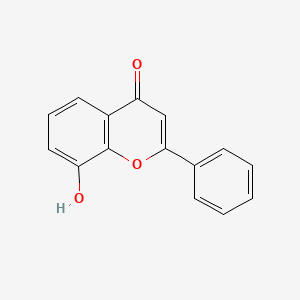

![molecular formula C8H8BrN3 B1203761 3-溴-5,7-二甲基吡唑并[1,5-a]嘧啶 CAS No. 41945-37-3](/img/structure/B1203761.png)

3-溴-5,7-二甲基吡唑并[1,5-a]嘧啶

描述

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidines family . It has been evaluated for its antianxiety properties .

Synthesis Analysis

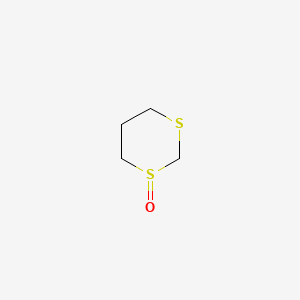

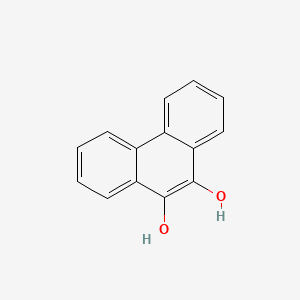

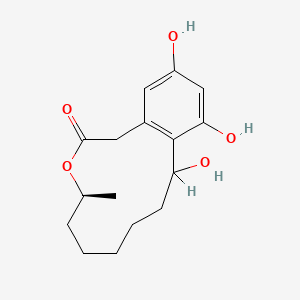

The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves various pathways. For instance, one approach involves the derivatization of a key iodinated building block featuring the pyrazolopyrimidine acetamide backbone . Another method involves the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .Molecular Structure Analysis

The molecular structure of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is represented by the linear formula C8H8N3Br1 . The InChI code is 1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4,11H,1H2,2H3 .Chemical Reactions Analysis

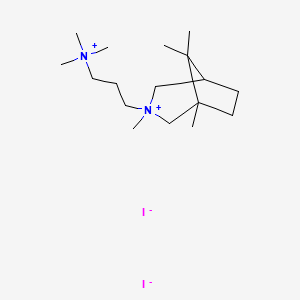

The chemical reactions involving 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine are diverse. For example, it has been used in the synthesis of forty derivatives of pyrazolo[1,5-a]pyrimidine .Physical And Chemical Properties Analysis

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a powder . Its molecular weight is 226.08 . The compound’s InChI key is BWIKJXFAWBWVRI-UHFFFAOYSA-N .科学研究应用

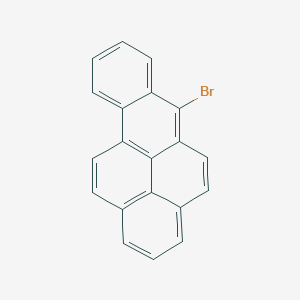

Antitumor Scaffold

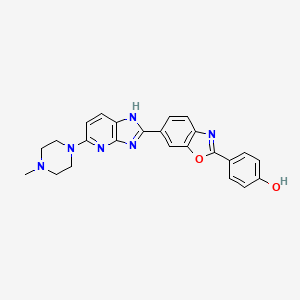

Pyrazolo[1,5-a]pyrimidine derivatives, including 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have shown significant potential as antitumor scaffolds .

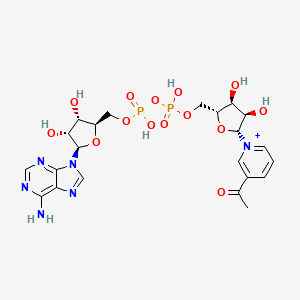

Enzymatic Inhibitory Activity

These compounds have also demonstrated enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Material Science

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthetic Transformations

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

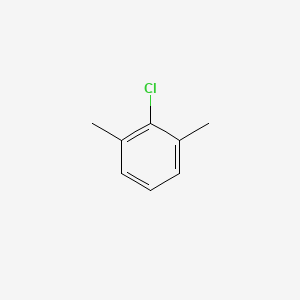

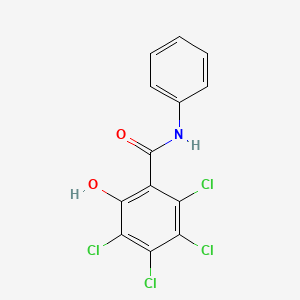

Structural Modifications

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 . This great synthetic versatility permits structural modifications throughout its periphery .

Drug Discovery

The pyrazolo[1,5-a]pyrimidine structural motif is a privileged scaffold for combinatorial library design and drug discovery . Its great synthetic versatility permits structural modifications throughout its periphery .

安全和危害

属性

IUPAC Name |

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBXHOKESCXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194704 | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

41945-37-3 | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。